An In-depth Technical Guide to the Chemical Properties and Applications of 2-Vinyloxytetrahydropyran
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Vinyloxytetrahydropyran
This guide provides a comprehensive technical overview of 2-vinyloxytetrahydropyran, a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, reactivity, and practical applications, grounding theoretical principles in field-proven insights.
Core Molecular Profile and Physicochemical Properties
2-Vinyloxytetrahydropyran, also known as tetrahydro-2-vinyloxy-2H-pyran, is a bifunctional organic molecule featuring a saturated tetrahydropyran (THP) ring and a reactive vinyl ether group. This unique combination makes it a valuable intermediate in various synthetic pathways.[1][2] The acetal linkage provides specific acid-lability, while the vinyl group serves as a handle for polymerization and cycloaddition reactions.
Molecular Structure
The structure consists of a six-membered oxacyclohexane (tetrahydropyran) ring substituted at the anomeric C2 position with a vinyloxy group (-O-CH=CH₂). This C2 position is a stereocenter, meaning the compound is chiral and exists as a racemic mixture unless a specific enantiomer is synthesized.
Caption: Workflow for the cationic polymerization of 2-vinyloxytetrahydropyran.
As an electron-rich alkene (dienophile), the vinyl ether moiety can participate in Diels-Alder reactions with electron-deficient dienes. [3][4]This reaction forms a six-membered ring in a stereospecific manner and is a powerful tool for constructing complex cyclic systems. [5][6]Lewis acid catalysis can be employed to lower the activation energy and enhance the rate and selectivity of the reaction. [7]
The Acetal Functionality: A pH-Controlled Switch
The core of the molecule's utility as a latent functional group lies in its acetal structure. This linkage is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions.
The mechanism of hydrolysis involves protonation of one of the acetal oxygens, followed by cleavage to form an alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by water to yield a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form. This acid-lability is the cornerstone of the widely used THP protecting group strategy for alcohols, making this molecule's chemistry highly analogous and predictable.
Applications in Synthesis
Monomer for Functional Polymers
The primary application of 2-vinyloxytetrahydropyran is as a monomer in the production of specialty polymers. [1]The resulting poly(2-vinyloxytetrahydropyran) possesses a backbone of repeating tetrahydropyran units. These polymers can be used in several areas:
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Coatings and Adhesives: The polar oxygen-rich structure can impart desirable adhesive properties.
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Biomaterials: The THP moiety is found in many natural products. Polymers containing this unit may exhibit biocompatibility. Furthermore, the polymer can be treated with acid post-polymerization to expose pendant hydroxyl and aldehyde groups, providing a scaffold for further functionalization.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The tetrahydropyran ring is a common structural motif in a vast number of biologically active natural products and synthetic drugs. [1]2-Vinyloxytetrahydropyran can serve as a building block to introduce this scaffold into a larger molecule. The vinyl group can be transformed via reactions like hydroboration-oxidation, ozonolysis, or Heck coupling to build further complexity.
Experimental Protocols
The following protocols are representative methodologies. As a Senior Application Scientist, I must emphasize that all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise stated, and all reagents and solvents should be of appropriate purity.
Protocol: Cationic Polymerization of 2-Vinyloxytetrahydropyran
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Objective: To synthesize poly(2-vinyloxytetrahydropyran) using a Lewis acid initiator.
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Materials: 2-Vinyloxytetrahydropyran (1.28 g, 10 mmol), anhydrous toluene (20 mL), tin(IV) chloride (SnCl₄) solution (0.1 M in toluene, 1.0 mL, 0.1 mmol), anhydrous methanol (5 mL).
-
Procedure:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.
-
Add anhydrous toluene (20 mL) and 2-vinyloxytetrahydropyran (1.28 g) via syringe.
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Cool the solution to 0 °C in an ice bath.
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Add the SnCl₄ solution dropwise via syringe over 1 minute.
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Stir the reaction at 0 °C for 2 hours. The solution may become viscous.
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Quench the polymerization by adding anhydrous methanol (5 mL).
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Warm the mixture to room temperature and pour it into a beaker containing 200 mL of cold hexane while stirring vigorously.
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The polymer will precipitate as a solid or viscous oil.
-
Decant the solvent and wash the polymer with fresh hexane (2 x 50 mL).
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Dry the resulting polymer under high vacuum to a constant weight.
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Protocol: Acid-Catalyzed Hydrolysis of the Acetal
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Objective: To demonstrate the cleavage of the acetal bond.
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Materials: 2-Vinyloxytetrahydropyran (128 mg, 1 mmol), tetrahydrofuran (THF, 4 mL), water (1 mL), acetic acid (0.1 mL).
-
Procedure:
-
Dissolve 2-vinyloxytetrahydropyran in THF in a 25 mL round-bottom flask.
-
Add water and acetic acid to the solution.
-
Stir the reaction at room temperature for 4 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Neutralize the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
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Extract the product with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (a mixture of vinyl alcohol and 5-hydroxypentanal).
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Safety and Handling
Proper laboratory practice is paramount when handling any chemical. 2-Vinyloxytetrahydropyran is a flammable liquid and requires specific precautions.
-
Hazard Statements: H226: Flammable liquid and vapor. [8]May cause respiratory irritation. * Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [8][9] * Use explosion-proof electrical/ventilating/lighting equipment. [8] * Wear protective gloves, eye protection, and flame-retardant clothing.
-
Handle only in a well-ventilated area, preferably in a chemical fume hood. [9] * Ground and bond container and receiving equipment to prevent static discharge. [8]* First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [10]* Storage: Store in a well-ventilated, cool place (2-8 °C) in a tightly closed container. [1][8]
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References
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Fisher Scientific. Safety Data Sheet.
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ACS Polymers Au. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers.
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Pharmaffiliates. 2-Vinyloxytetrahydropyran | CAS No : 22408-41-9.
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ACS Publications - The Journal of Organic Chemistry. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers.
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ChemRxiv. (2021). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate.
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ChemicalBook. Tetrahydropyran(142-68-7) 1H NMR spectrum.
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MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols.
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RSC Publishing - Polymer Chemistry. (2021). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions.
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ChemRxiv. (2021). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate.
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Wikipedia. Diels–Alder reaction.
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National Institutes of Health (NIH). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
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ACS Publications - The Journal of Organic Chemistry. (2007). A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes.
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Organic Chemistry Portal. Tetrahydropyran synthesis.
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MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media.
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ResearchGate. (2019). Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl....
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National Institutes of Health (NIH). (2010). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization.
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Leibfarth Group. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers.
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RSC Publishing - Chemical Science. (2020). The simplest Diels–Alder reactions are not endo-selective.
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ResearchGate. (2014). FTIR spectrum of poly(vinyl alcohol).
-
ScienceDirect. (1984). Lewis acid catalyzed Diels-Alder reactions of two useful dienyl phosphate esters.
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane.
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Figure 1: 2D structure of 2-Vinyloxytetrahydropyran.